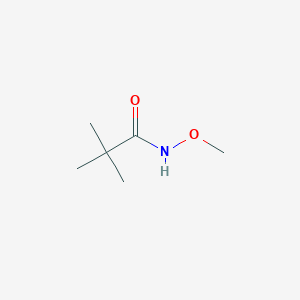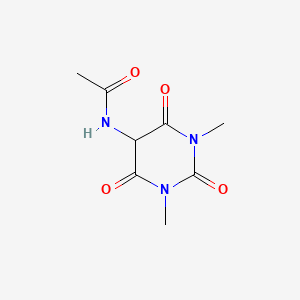![molecular formula C14H24NO3P B14485242 Diethyl [2-(benzylamino)propan-2-yl]phosphonate CAS No. 64715-32-8](/img/structure/B14485242.png)
Diethyl [2-(benzylamino)propan-2-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(benzylamino)propan-2-yl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(benzylamino)propan-2-yl]phosphonate typically involves the reaction of benzylamine with diethyl phosphite in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group attacks the phosphorus atom, leading to the formation of the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. These methods often utilize palladium-catalyzed cross-coupling reactions between benzyl halides and H-phosphonate diesters . The use of microwave irradiation and visible-light illumination can enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-(benzylamino)propan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted benzylamine derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(benzylamino)propan-2-yl]phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl [2-(benzylamino)propan-2-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to inhibit enzyme activity by binding to the active site . This interaction can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl [2-(benzylamino)propan-2-yl]phosphonate include:
- Diethyl phosphonate
- Benzylphosphonate diesters
- α-Amino phosphonates
Uniqueness
This compound is unique due to its specific structure, which combines a benzylamine moiety with a phosphonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
64715-32-8 |
|---|---|
Molekularformel |
C14H24NO3P |
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
N-benzyl-2-diethoxyphosphorylpropan-2-amine |
InChI |
InChI=1S/C14H24NO3P/c1-5-17-19(16,18-6-2)14(3,4)15-12-13-10-8-7-9-11-13/h7-11,15H,5-6,12H2,1-4H3 |
InChI-Schlüssel |
KTZKNMFYASQBCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)(C)NCC1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


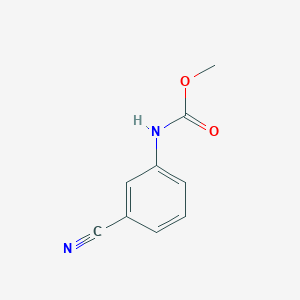

![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
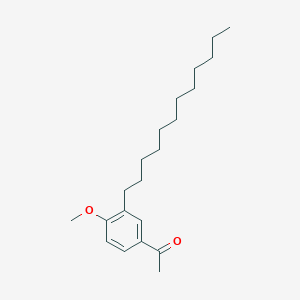
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
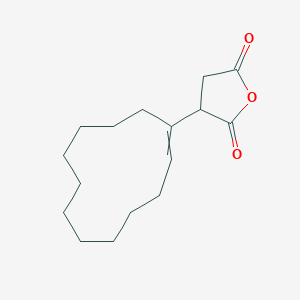
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
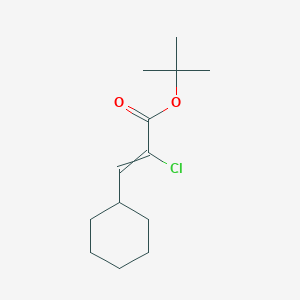
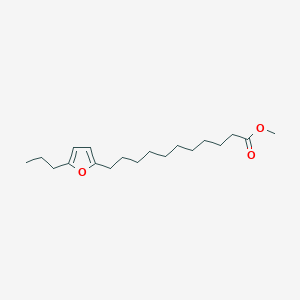
![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)
